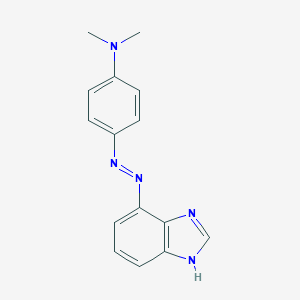
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is an organic compound that belongs to the class of azo compounds and benzimidazoles. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an azo group (-N=N-) and a benzimidazole moiety. This compound is known for its vibrant color and is often used in dye chemistry due to its chromophoric properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline typically involves the following steps:
Diazotization: The process begins with the diazotization of p-(dimethylamino)aniline. This is achieved by treating p-(dimethylamino)aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzimidazole in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound, this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the dimethylamino group and the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium dithionite (Na2S2O4) in aqueous medium or zinc dust in acidic medium.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amino derivatives resulting from the reduction of the azo group.
Substitution: Substituted benzimidazole derivatives depending on the nature of the substituent.
科学的研究の応用
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and other materials.
作用機序
The mechanism of action of 4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline involves its interaction with molecular targets through its azo and benzimidazole moieties. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. The dimethylamino group enhances its solubility and facilitates its interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 4-((p-(Dimethylamino)phenyl)azo)benzoic acid
- 4-((p-(Dimethylamino)phenyl)azo)benzene
- 4-((p-(Dimethylamino)phenyl)azo)aniline
Uniqueness
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline is unique due to the presence of both the azo group and the benzimidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
18463-86-0 |
|---|---|
分子式 |
C15H15N5 |
分子量 |
265.31 g/mol |
IUPAC名 |
4-(1H-benzimidazol-4-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15N5/c1-20(2)12-8-6-11(7-9-12)18-19-14-5-3-4-13-15(14)17-10-16-13/h3-10H,1-2H3,(H,16,17) |
InChIキー |
RGXCMSOLAUCESL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC3=C2N=CN3 |
同義語 |
4-[(1H-Benzimidazol-4-yl)azo]-N,N-dimethylbenzenamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















